molecular formula C11H10N2O3 B13536972 Methyl 2-(2-aminooxazol-5-yl)benzoate

Methyl 2-(2-aminooxazol-5-yl)benzoate

Katalognummer: B13536972
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: XTFHNSYJUULKBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-aminooxazol-5-yl)benzoate is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the oxazole ring in the structure of this compound imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminooxazol-5-yl)benzoate typically involves the condensation of 2-aminobenzoic acid with an appropriate oxazole derivative. One common method involves the reaction of 2-aminobenzoic acid with 2-aminooxazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the resulting product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, can be employed to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-aminooxazol-5-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may result in the formation of reduced oxazole compounds .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-aminooxazol-5-yl)benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a building block for the development of new chemical entities.

    Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. It is also used in drug discovery and development.

    Industry: This compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of Methyl 2-(2-aminooxazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which contributes to its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(2-aminooxazol-5-yl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C11H10N2O3

Molekulargewicht

218.21 g/mol

IUPAC-Name

methyl 2-(2-amino-1,3-oxazol-5-yl)benzoate

InChI

InChI=1S/C11H10N2O3/c1-15-10(14)8-5-3-2-4-7(8)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)

InChI-Schlüssel

XTFHNSYJUULKBY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1C2=CN=C(O2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.